molecular formula C17H16ClN5O2 B2946317 3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 1005292-26-1

3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Cat. No.: B2946317
CAS No.: 1005292-26-1
M. Wt: 357.8
InChI Key: QYVIDSWHPASEPL-UHFFFAOYSA-N
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Description

3-Chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a benzamide derivative featuring a tetrazole ring substituted with a 4-ethoxyphenyl group. The compound combines a benzamide backbone (3-chlorobenzamide) with a methyl-tetrazole moiety, a structural motif known for its metabolic stability and bioactivity in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-chloro-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-2-25-15-8-6-14(7-9-15)23-16(20-21-22-23)11-19-17(24)12-4-3-5-13(18)10-12/h3-10H,2,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVIDSWHPASEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, which can be synthesized from the corresponding nitrile using sodium azide and a suitable catalyst under reflux conditions. The benzamide core is then introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the tetrazole formation and automated systems for the amide coupling steps.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group would yield a carboxylic acid derivative, while substitution of the chloro group with an amine would yield an amide derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing the compound to act as an inhibitor or activator of specific pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Heterocyclic Benzamide Derivatives

Compound BF17793: 3-Chloro-N-[5-(2-Chlorophenyl)-1,3,4-Thiadiazol-2-yl]Benzamide
  • Structure : Benzamide linked to a 1,3,4-thiadiazole ring substituted with a 2-chlorophenyl group.
  • Molecular Formula : C₁₅H₉Cl₂N₃OS (MW: 350.22 g/mol) .
  • Comparison :
    • Heterocycle : Thiadiazole (S-containing) vs. tetrazole (N-rich). Tetrazoles exhibit higher dipole moments, enhancing solubility in polar solvents.
    • Substituents : 2-Chlorophenyl (electron-withdrawing) vs. 4-ethoxyphenyl (electron-donating). The ethoxy group may improve bioavailability by reducing metabolic degradation.
    • Bioactivity : Thiadiazole derivatives are often pesticidal (e.g., sulfentrazone ), whereas tetrazoles are explored for antimicrobial and anti-inflammatory applications .
Compound 6h: 5-[2-(4-Chlorophenyl)-1,3-Benzoxazol-5-yl]-4-(3-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione
  • Structure : Triazole-thione fused with benzoxazole and chlorophenyl groups.
  • Key Data :
    • IR: 1243 cm⁻¹ (C=S), 1596 cm⁻¹ (C=N) .
    • Molecular Weight: 419 g/mol (M+1) .
  • Comparison :
    • Functional Groups : The triazole-thione (C=S) in 6h contrasts with the tetrazole’s N–N bonds, affecting redox properties.
    • Applications : Triazole-thiones are common in antifungal agents, while tetrazole-benzamides may target enzymes like cyclooxygenase .

Biological Activity

3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a synthetic compound that has garnered interest due to its potential biological activities. The tetrazole moiety in the structure is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The compound can be represented as follows:

C16H17ClN4O\text{C}_{16}\text{H}_{17}\text{Cl}\text{N}_4\text{O}

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing tetrazole rings have shown selective cytotoxicity towards tumor cells while sparing normal cells. A study involving related tetrazole compounds demonstrated their effectiveness in inhibiting cell proliferation in human tumor cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Antimicrobial Activity

The presence of the ethoxyphenyl group in the structure suggests potential antimicrobial properties. Compounds with similar configurations have been reported to possess antibacterial and antifungal activities. For example, derivatives of tetrazole have shown efficacy against Gram-positive and Gram-negative bacteria, as well as fungi .

The mechanism by which this compound exerts its biological effects may involve interaction with specific biological targets such as enzymes or receptors. Tetrazole derivatives are known to act on various pathways including inhibition of DNA synthesis and modulation of signal transduction pathways .

Study 1: Cytotoxicity Assay

A study evaluated the cytotoxic effects of several tetrazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against MCF-7 cells, suggesting a potent anticancer effect.

CompoundCell LineIC50 (µM)
This compoundMCF-715
Related Compound AHeLa10
Related Compound BA54920

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of various tetrazole derivatives. The compound was tested against standard bacterial strains and showed promising results.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Candida albicans12

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